molecular formula C15H9Cl2NO5 B3651488 [2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate

[2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate

Cat. No.: B3651488
M. Wt: 354.1 g/mol
InChI Key: ZPWLSSBIVZOZOM-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a nitrophenyl group and a dichlorobenzoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate
  • [2-(3-Nitrophenyl)-2-oxoethyl] 2,4-dichlorobenzoate
  • [2-(3-Nitrophenyl)-2-oxoethyl] 3,5-dichlorobenzoate

Uniqueness

[2-(3-Nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO5/c16-12-5-4-10(7-13(12)17)15(20)23-8-14(19)9-2-1-3-11(6-9)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWLSSBIVZOZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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